

A Technical Guide to the Spectroscopic Characterization of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyanidin 3-Xyloside	
Cat. No.:	B11932047	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies essential for the characterization of **Cyanidin 3-Xyloside**, a naturally occurring anthocyanin with significant interest in the fields of food science, pharmacology, and drug development. The information presented herein is compiled from various scientific sources to aid in the identification and quantification of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of **Cyanidin 3-Xyloside**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

While a complete, explicitly assigned NMR dataset for **Cyanidin 3-Xyloside** was not found in the immediate search, data for closely related cyanidin glycosides provides a reference for expected chemical shifts. The following table is based on data for a compound with a mass corresponding to **Cyanidin 3-Xyloside**.[1] Researchers should perform detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Compound with m/z of 419 (Consistent with Cyanidin 3-Xyloside)[1]



Position	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Aglycone (Cyanidin)		
2	163.9	_
3	146.2	_
4	8.80 (s, 1H)	136.7
5	159.1	
6	6.77 (s, 1H)	95.4
7	170.7	
8	6.53 (s, 1H)	103.3
9	157.7	
10	113.4	
1'	119.7	_
2'	7.88 (d, J=1.8 Hz, 1H)	110.5
3'	145.6	
4'	149.7	
5'	6.87 (d, J=9.0 Hz, 1H)	
6'	8.15-8.17 (dd, J=8.4 Hz, 1.8 Hz, 1H)	
Xylose Moiety		-
1"	5.36 (d, J=7.2 Hz, 1H)	104.5
2"	3.85-3.88 (m, 1H)	74.1
3"	3.67-3.70 (m, 1H)	72.2
4"	3.59-3.64 (m, 3H)	69.2
5"	3.05-3.08 (m, 1H)	67.5



Note: The provided data is for a compound with a mass consistent with **Cyanidin 3-Xyloside**. Assignments are putative and require confirmation through 2D NMR experiments.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of anthocyanins.

Table 2: ESI-LC/MS/MS Data for a Compound Consistent with **Cyanidin 3-Xyloside**[1]

Parameter	Value
Ionization Mode	ESI+
[M]+ (m/z)	419
MS/MS fragments (m/z)	287
Retention Time (min)	Not specified for Cyanidin 3-Xyloside

The fragmentation pattern, showing a loss of the xylose moiety (132 Da) to yield the cyanidin aglycone at m/z 287, is characteristic of cyanidin-3-O-glycosides.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy is widely used for the initial identification and quantification of anthocyanins. The absorption maxima are pH-dependent.

Table 3: UV-Vis Absorption Maxima (λmax) for Cyanidin Glycosides

Solvent/pH	λmax (nm)	Reference Compound
Acidic Methanol	~520-535	General for Cyanidin 3- glycosides
pH < 2 (aqueous)	~509	Cyanidin 3-O-β- glucopyranoside[3]
pH 5.5 (aqueous)	No significant absorption in visible range	Cyanidin 3-O-β- glucopyranoside[3]



The ratio of absorbance at 440 nm to the absorbance maximum in the visible range (E440/Eλmax) is a useful indicator to distinguish between 3-glycosides and 3,5-diglycosides of cyanidin.[4]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Sample Preparation

Cyanidin 3-Xyloside can be isolated from various natural sources such as black chokeberries, blackberries, and apples.[5][6] Extraction is typically performed using acidified methanol or ethanol, followed by chromatographic purification steps like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is recommended for resolving complex proton and carbon signals.[1]
- Sample Preparation: Samples should be dissolved in a deuterated solvent, commonly
 methanol-d4 (CD3OD).[1] For anthocyanins, a small amount of trifluoroacetic acid-d (TFA-d)
 may be added to stabilize the flavylium cation form.
- Data Acquisition: Standard 1D ¹H and ¹³C NMR spectra should be acquired. For structural elucidation, 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.
- Chromatography: A C18 reversed-phase column is commonly employed for the separation of anthocyanins. The mobile phase usually consists of a gradient of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.



Mass Analysis: Data should be acquired in positive ion mode. A full scan MS analysis is
performed to determine the molecular ion [M]⁺. Subsequently, MS/MS fragmentation of the
parent ion is conducted to obtain characteristic daughter ions, which aids in structural
confirmation.

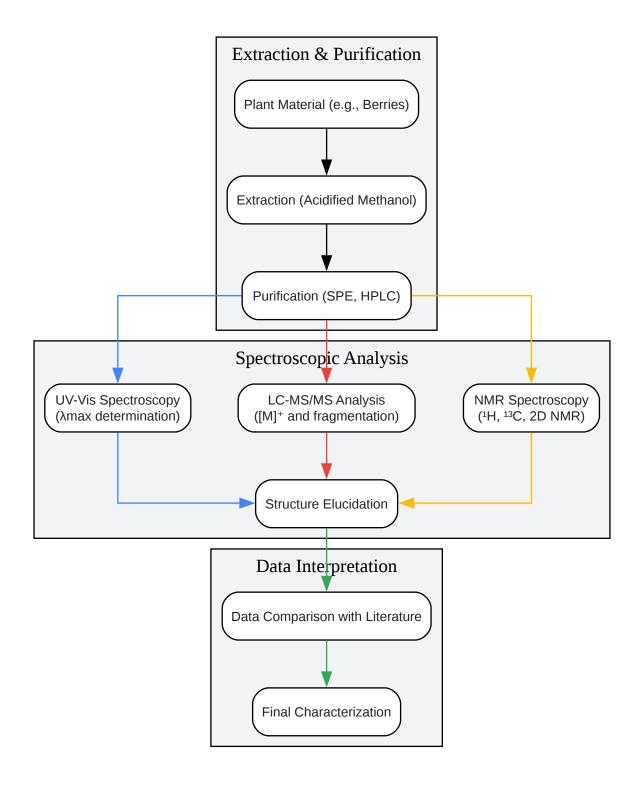
UV-Vis Spectroscopy

- Instrumentation: A standard double-beam UV-Vis spectrophotometer is suitable for these measurements.
- Sample Preparation: The purified sample is dissolved in an appropriate solvent, such as
 methanol or a buffer solution of a specific pH. For anthocyanins, spectra are often recorded
 in acidic solutions (e.g., pH < 2) to ensure the predominance of the colored flavylium cation.
 [3]
- Data Acquisition: The absorption spectrum is typically recorded from 200 to 700 nm to observe the two characteristic absorption bands of anthocyanins: one in the UV region (around 280 nm) and another in the visible region (around 520 nm).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of **Cyanidin 3-Xyloside**.





Click to download full resolution via product page

Caption: Workflow for the characterization of **Cyanidin 3-Xyloside**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Cyanidin 3-xyloside (FDB017173) FooDB [foodb.ca]
- 6. Human Metabolome Database: Showing metabocard for Cyanidin 3-xyloside (HMDB0037984) [hmdb.ca]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Cyanidin 3-Xyloside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932047#spectroscopic-data-for-cyanidin-3-xyloside-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com